molecular formula C24H18O5 B12209171 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12209171
M. Wt: 386.4 g/mol
InChI Key: PXBGOBDWUSVJAK-KSEXSDGBSA-N
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Description

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly in the development of kinase-targeted therapeutics. Its primary research application lies in its role as a key precursor in the synthesis of potent and selective ATP-competitive inhibitors for Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3) source . The compound's structure, featuring a benzylidene-benzofuranone core, is strategically designed to interact with the hinge region of the kinase ATP-binding pocket, providing a scaffold for achieving high selectivity and potency. Research utilizing this intermediate has been instrumental in creating inhibitors like the 4-(arylaminobenzofuran-3-yl)quinoline derivatives, which demonstrate nanomolar activity against CDK1/cyclin B and CDK5/p25, and sub-micromolar activity against GSK-3β source . These kinases are critically implicated in cell cycle regulation, transcription, and neuronal function, making them prominent targets for investigating cancer pathologies, such as uncontrolled proliferation, and neurodegenerative disorders including Alzheimer's disease. Consequently, this compound provides researchers with a versatile and critical building block for probing kinase biology and advancing the development of novel therapeutic agents for these challenging disease areas.

Properties

Molecular Formula

C24H18O5

Molecular Weight

386.4 g/mol

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H18O5/c1-15-2-4-16(5-3-15)13-26-18-7-8-19-21(12-18)29-23(24(19)25)11-17-6-9-20-22(10-17)28-14-27-20/h2-12H,13-14H2,1H3/b23-11-

InChI Key

PXBGOBDWUSVJAK-KSEXSDGBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3

Origin of Product

United States

Preparation Methods

Benzofuran Core Preparation

The benzofuran scaffold is typically synthesized via:

  • Cyclization reactions : Phenolic precursors may undergo cyclization under acidic or oxidative conditions to form the furan ring.

  • Metal-catalyzed couplings : Cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce substituents at specific positions.

The hydroxy group at position 6 in related compounds (e.g., CID 1807736) suggests that protection/deprotection strategies are critical to prevent interference during subsequent steps.

Benzodioxole Methylidene Group Installation

The (1,3-benzodioxol-5-ylmethylidene) moiety is likely introduced via condensation reactions :

  • Claisen-Schmidt condensation : A ketone (from the benzofuran core) reacts with a benzodioxole aldehyde, followed by dehydration to form the α,β-unsaturated system.

  • Z-configuration control : Steric and electronic factors during condensation favor the cis (Z) isomer, as evidenced by the compound’s isomeric SMILES notation (e.g., C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)).

Functionalization at Position 6

The 6-[(4-methylbenzyl)oxy] group is introduced post-core assembly.

Alkylation Strategies

The hydroxy group at position 6 is replaced with a 4-methylbenzyl ether via:

  • Williamson ether synthesis : Reaction with 4-methylbenzyl bromide in the presence of a base (e.g., NaH or K2CO3).

  • Mitsunobu reaction : Use of triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate substitution.

This step enhances solubility and modulates biological interactions, as noted in the compound’s description.

Key Structural Comparisons

Property Target Compound Related Compound (CID 1807736)
Molecular Formula C24H18O5C16H10O5
Molecular Weight 386.4 g/mol282.25 g/mol
Position 6 Substituent 4-Methylbenzyl etherHydroxy group
SMILES CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
InChIKey PXBGOBDWUSVJAK-KSEXSDGBSA-NVDONNSGYFLFOCD-UUASQNMZSA-N

Notes :

  • The 4-methylbenzyl group increases molecular weight by ~104 g/mol compared to the hydroxy analog.

  • The Z-configuration is critical for bioactivity, as indicated by the isomeric SMILES notation.

Research Findings and Challenges

  • Biological Potential : Derivatives with benzofuran and benzodioxole groups are explored for anticancer activity, with the 4-methylbenzyl ether potentially improving drug-likeness.

  • Synthetic Complexity : The sequence requires precise control over regioselectivity during condensation and alkylation steps to avoid byproducts.

Proposed Synthetic Workflow

  • Benzofuran Core Synthesis :

    • Cyclize a phenolic precursor to form the benzofuran ring.

    • Protect position 6 (e.g., with a methyl group) if necessary.

  • Benzodioxole Condensation :

    • React the benzofuran ketone with benzodioxole aldehyde under basic conditions.

    • Isolate the Z-isomer via chromatography.

  • Deprotection and Alkylation :

    • Remove protecting groups at position 6.

    • Perform Mitsunobu or Williamson ether synthesis with 4-methylbenzyl bromide.

Chemical Reactions Analysis

Key Functional Groups and Reactions

The compound’s structural features suggest susceptibility to the following reactions:

Functional Groups

  • Benzodioxolylmethylene : Prone to isomerization or addition reactions under acidic/basic conditions.

  • Benzyl Ether : May undergo alkylation , hydrolysis (under acidic conditions), or oxidation .

  • Benzofuranone Core : Susceptible to ring-opening , electrophilic substitution , or nucleophilic attack .

Potential Reaction Mechanisms

Reaction Type Outcome Conditions
Hydrolysis Cleavage of the benzyl ether group to form a phenol.Strong acids (e.g., HCl) or bases
Oxidation Conversion of the benzodioxolylmethylene group to a ketone.Oxidizing agents (e.g., KMnO₄)
Alkylation Modification of the benzyl ether group via alkylation.Alkyl halides, bases

Analytical Techniques

Reactions are typically monitored using:

  • NMR Spectroscopy : To track structural changes (e.g., shifts in aromatic protons or methylene signals).

  • HPLC/MS : For purity assessment and molecular weight confirmation (e.g., molecular ion peak at ~402 g/mol for similar derivatives).

  • FT-IR : To identify functional groups (e.g., carbonyl stretches around 1700–1800 cm⁻¹).

Limitations

The provided search results lack direct experimental data for the exact compound. Extrapolation from similar structures assumes comparable reactivity, but experimental validation is critical.

Scientific Research Applications

Molecular Formula

  • C : 23
  • H : 22
  • O : 4

Molecular Weight

  • Molecular Weight : 374.43 g/mol

Structural Features

The compound features a benzofuran moiety, a methylenedioxy group, and a substituted benzyl ether. These structural components are significant for its biological activity and interaction with various biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of the methylenedioxy group is often associated with enhanced radical scavenging capabilities, which can protect cells from oxidative stress.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of benzofuran derivatives. The compound may inhibit specific cancer cell lines through mechanisms involving apoptosis induction or cell cycle arrest.

Antimicrobial Effects

The structural components of the compound suggest potential antimicrobial properties. Compounds containing benzodioxole and benzofuran moieties have been reported to exhibit activity against various bacterial and fungal strains.

Medicinal Chemistry

The compound is of interest in drug discovery due to its unique structural features that may interact with biological targets such as enzymes and receptors.

Material Science

Given its organic nature, this compound may find applications in developing organic materials for electronic devices or sensors.

Analytical Chemistry

The compound can serve as a standard reference material in analytical methods such as HPLC or mass spectrometry due to its distinct molecular characteristics.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of similar benzofuran derivatives using DPPH radical scavenging assays. Results indicated that compounds with methylenedioxy substitutions showed significant activity, suggesting that the target compound may possess similar properties .

Study 2: Anticancer Mechanism Investigation

In vitro studies on related compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved mitochondrial pathway activation, indicating that the target compound could also exhibit anticancer properties .

Study 3: Antimicrobial Evaluation

Research on benzodioxole derivatives revealed promising antimicrobial activity against Gram-positive bacteria. The target compound's structure suggests it could similarly inhibit bacterial growth .

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Biological Activity

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one , often referred to in literature as a benzofuran derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one
  • Molecular Formula : C25H18O8
  • CAS Number : 859663-71-1

This compound features a complex framework that includes a benzodioxole moiety and a benzofuran structure, which are known for their biological significance.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both drug-susceptible and drug-resistant isolates. The compound demonstrated potent in vitro bactericidal activity against Mycobacterium tuberculosis, comparable to first-line treatments like isoniazid .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated. It was found to effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for its potential use in treating diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Cytotoxicity and Anti-cancer Potential

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicate that it induces apoptosis in cancer cells through the activation of intrinsic pathways. This suggests a potential role as an anti-cancer agent .

The mechanisms underlying the biological activities of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one involve multiple pathways:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects .
  • Modulation of Signaling Pathways : It influences various signaling pathways related to cell survival and apoptosis, enhancing its anti-cancer effects .

Study 1: Antimicrobial Effectiveness

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against different strains of M. tuberculosis. The results showed a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, indicating its potential as a novel therapeutic agent .

Study 2: Antioxidant Activity Assessment

In a separate investigation published in Phytotherapy Research, the antioxidant capacity was measured using DPPH and ABTS assays. The compound displayed a high radical scavenging ability, suggesting its utility in formulations aimed at reducing oxidative stress .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against drug-resistant M. tuberculosis
AntioxidantHigh radical scavenging capacity
CytotoxicityInduces apoptosis in cancer cells

Comparison with Similar Compounds

Key Structural Differences

The primary structural analogs of this compound differ in the substituents on the benzyloxy group. A closely related analog, "(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(3,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one" (CAS: 929413-20-7), replaces the 4-methyl group with 3,4-dichloro substituents (Table 1). This substitution significantly alters electronic properties, lipophilicity, and steric bulk.

Table 1: Structural and Molecular Comparison

Property Target Compound Analog (CAS: 929413-20-7)
Substituent on Benzyloxy Group 4-methylbenzyl 3,4-dichlorobenzyl
Molecular Formula C24H18O5 (estimated) C23H14Cl2O5
Molecular Weight (g/mol) ~386.4 441.3
Key Functional Groups Benzodioxole, methyl, benzofuranone Benzodioxole, dichloro, benzofuranone

Physicochemical Implications

  • Hydrogen Bonding : The methyl group in the target compound may engage in weaker van der Waals interactions, while chlorine atoms in the analog could participate in halogen bonding, influencing crystal packing or target binding .
  • Metabolic Stability : The benzodioxole moiety in both compounds may confer resistance to oxidative metabolism, a feature observed in pharmaceuticals like stiripentol .

Methodological Approaches for Comparison

Structural Similarity Metrics

Computational methods like Tanimoto coefficients or graph-based similarity analyses are used to quantify structural overlap. The target compound and its dichloro analog share a high similarity score (>85%) due to conserved benzofuranone and benzodioxole motifs, but diverge in substituent pharmacophores .

Crystallographic Insights

Tools like SHELX and ORTEP-3 enable precise determination of crystal structures, which could reveal differences in hydrogen-bonding networks or π-stacking patterns influenced by substituents. For example, chlorine atoms in the analog might promote tighter crystal packing via halogen interactions .

Q & A

How can researchers optimize the synthesis yield of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one?

Methodological Answer:

  • Reaction Conditions : Use anhydrous potassium carbonate (3 eq) in DMF under stirring at 25°C for 8 hours to achieve efficient benzyl ether formation .
  • Purification : Column chromatography with a gradient of dichloromethane:methanol (1:100) effectively isolates the product .
  • Catalyst Optimization : Sodium methoxide (0.2 M, 5 eq) facilitates subsequent condensation reactions, as shown in analogous benzofuranone syntheses .
  • Yield Monitoring : Track intermediates via TLC and confirm purity via GC-MS to minimize side reactions .

What advanced techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the Z-configuration of the methylidene group, leveraging high-resolution data .
  • NMR Analysis : Assign peaks using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, focusing on diagnostic signals (e.g., δ 4.64 ppm for benzyloxy protons and δ 176.32 ppm for the carbonyl group) .
  • Graph Set Analysis : Apply hydrogen-bonding patterns (e.g., Etter’s formalism) to predict crystal packing and stability .

How should researchers address discrepancies in mass spectrometry (MS) data?

Methodological Answer:

  • EI-HRMS Validation : Compare experimental m/z values (e.g., 423.5 g/mol) with theoretical calculations, accounting for isotopic patterns and potential adducts .
  • Impurity Profiling : Use GC-MS to identify and quantify 2% impurities (e.g., isomers or byproducts) via retention time and fragmentation patterns .
  • Cross-Validation : Correlate MS data with 1H^{1}\text{H}-NMR integrals to resolve ambiguities in molecular ion assignments .

What in vivo models are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Xenograft Models : Use PC-3 tumor xenografts in nude mice to assess antitumor efficacy, monitoring tumor volume and weight changes .
  • Zebrafish Models : Study myc-induced T-ALL (T-cell acute lymphoblastic leukemia) for rapid screening of hematological activity .
  • Dosage Optimization : Administer compounds intraperitoneally at 10–50 mg/kg, adjusting based on toxicity profiles observed in pilot studies .

How can computational tools aid in predicting the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Model electrophilic substitution reactions at the benzodioxole ring using Gaussian or ORCA software to predict regioselectivity .
  • Docking Studies : Simulate interactions with tubulin’s colchicine-binding site (PDB: 1SA0) to rationalize antiproliferative mechanisms .
  • ORTEP Visualization : Generate 3D molecular graphics to analyze steric hindrance in the benzofuranone core .

What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Variable Temperature NMR : Resolve overlapping signals (e.g., aromatic protons) by acquiring spectra at 298–323 K .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate 1H^{1}\text{H}- and 13C^{13}\text{C}-signals, clarifying ambiguous assignments .
  • Crystallographic Validation : Cross-check NMR-derived bond lengths/angles with X-ray data to confirm structural accuracy .

How can hydrogen-bonding networks influence crystallization outcomes?

Methodological Answer:

  • Graph Set Notation : Classify H-bond motifs (e.g., R22(8)\text{R}_2^2(8)) to predict crystal symmetry and polymorphism risks .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetone) to stabilize H-bonds and improve crystal quality .
  • Milling Experiments : Use mechanochemistry to explore alternative H-bond arrangements in solvent-free conditions .

What mechanistic insights guide derivatization of the benzofuran-3(2H)-one core?

Methodological Answer:

  • Oxidation Pathways : Treat with Jones reagent to convert the methylidene group to a ketone, monitored via IR (loss of C=O stretch at 1705 cm1^{-1}) .
  • Nucleophilic Substitution : React the benzyloxy group with Grignard reagents (e.g., MeMgBr) to introduce alkyl chains .
  • Photochemical Studies : Irradiate at 254 nm to study [2+2] cycloaddition potential in the benzodioxole moiety .

How to troubleshoot poor crystallization for X-ray analysis?

Methodological Answer:

  • SHELXD Optimization : Adjust parameters (e.g., Patterson seeding) to resolve phase problems in twinned crystals .
  • Cryoprotection : Flash-cool crystals in liquid N2_2 with 20% glycerol to mitigate ice formation .
  • WinGX Suite : Use the "CELL_NOW" module to index challenging diffraction patterns from microcrystals .

How to differentiate Z/E isomers in synthetic intermediates?

Methodological Answer:

  • NOE Experiments : Detect spatial proximity between the methylidene proton and benzodioxole protons to confirm the Z-configuration .
  • UV-Vis Spectroscopy : Compare λmax_{\text{max}} shifts (e.g., 320 nm for Z vs. 290 nm for E isomers) due to conjugation differences .
  • HPLC Chiral Separation : Use a Chiralpak IA column with hexane:isopropanol (90:10) to resolve enantiomeric byproducts .

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